molecular formula C10H11N B1355056 1-Phenylbut-3-yn-1-amine

1-Phenylbut-3-yn-1-amine

Cat. No.: B1355056
M. Wt: 145.2 g/mol
InChI Key: ZWEQNVMYOUDKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylbut-3-yn-1-amine (C₁₀H₁₁N) is a secondary amine featuring a phenyl group and a terminal alkyne moiety. Its hydrochloride salt (CAS 1177093-09-2) is commercially available with ≥99% purity and is widely used in medicinal chemistry, particularly in peptide coupling and click chemistry applications . The compound is synthesized via palladium-catalyzed Sonogashira coupling or peptide bond formation, yielding either a brown solid (free base) or white crystalline powder (hydrochloride salt) . Structural characterization via ¹H/¹³C NMR and mass spectrometry confirms its distinct alkyne (δ ~70–81 ppm in ¹³C NMR) and amine proton signals .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

IUPAC Name

1-phenylbut-3-yn-1-amine

InChI

InChI=1S/C10H11N/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10H,6,11H2

InChI Key

ZWEQNVMYOUDKQT-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Derivatives of 1-phenylbut-3-yn-1-amine with modified benzyl groups exhibit altered physicochemical and biological properties:

Compound Substituent Yield Key NMR Shifts (¹³C) Application Reference
This compound None 42% Alkyne: 81.6 ppm Click chemistry, apoptosis imaging
N-(4-methoxybenzyl) 4-OCH₃ 35% Methoxy: 55.3 ppm Intermediate for heterocycles
N-(4-bromobenzyl) 4-Br 20% Aromatic Br: 131.4 ppm Potential halogen bonding
N-(diphenylmethylene) Diphenylmethylene N/A Imine C: 158.6 ppm Chiral synthesis

Key Insight: Electron-donating groups (e.g., -OCH₃) enhance solubility, while halogens (e.g., -Br) enable cross-coupling reactions. The diphenylmethylene derivative facilitates stereoselective synthesis of tetrahydroisoquinolines .

Alkyne vs. Alkene Analogues

Replacing the alkyne with an alkene significantly alters reactivity:

Compound Backbone Reactivity Application Reference
This compound Alkyne High (CuAAC click chemistry) PET/CT apoptosis probes
1-Phenylbut-3-en-1-amine Alkene Moderate (Diels-Alder reactions) Chiral amine intermediates

Key Insight : The alkyne’s triple bond enables rapid cycloaddition with azides (e.g., forming triazoles for imaging probes), whereas the alkene is less reactive but useful in enantioselective syntheses .

Stereochemical Variants

Enantiomers of this compound exhibit distinct chiral properties:

Compound Configuration Specific Rotation ([α]₂₀ᴰ) Application Reference
(R)-1-Phenylbut-3-en-1-amine R -17.9 (c = 0.97, CH₂Cl₂) Kinesin spindle inhibitors
Racemic this compound N/A N/A Broad medicinal chemistry

Functional Group Analogues

Compound Structure Key Difference Molecular Weight Application Reference
Propargylamine HC≡C-CH₂-NH₂ Shorter chain 69.08 g/mol Peptide synthesis
1-(But-3-yn-1-yl)piperidin-4-amine Piperidine ring Cyclic amine 180.25 g/mol Caspase-3 substrates
Triphenylbutan-1-amine Three phenyl groups Branched hydrophobic core 317.45 g/mol Kinesin spindle inhibition

Key Insight : Propargylamine’s simplicity aids peptide coupling, while piperidine derivatives improve target specificity in apoptosis imaging .

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